molecular formula C27H24N2O6 B11585131 6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585131
M. Wt: 472.5 g/mol
InChI Key: FXUOYWWBIXKPNU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the pyridin-2-yl and trimethoxyphenyl groups. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may result in the formation of dihydro derivatives.

Scientific Research Applications

6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include other chromeno[2,3-c]pyrrole derivatives or molecules with pyridin-2-yl and trimethoxyphenyl groups. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

6,7-dimethyl-2-pyridin-2-yl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O6/c1-14-10-17-18(11-15(14)2)35-26-22(24(17)30)23(29(27(26)31)21-8-6-7-9-28-21)16-12-19(32-3)25(34-5)20(13-16)33-4/h6-13,23H,1-5H3

InChI Key

FXUOYWWBIXKPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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